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Introduction
Gepotidacin is a first-in-class, novel triazaacenaphthylene bacterial topoisomerase inhibitor. It

exhibits a unique mechanism of action, targeting both DNA gyrase (GyrA subunit) and

topoisomerase IV (ParC subunit), which are essential for bacterial DNA replication.[1][2][3] This

dual-targeting mechanism is distinct from that of fluoroquinolones and confers activity against a

broad spectrum of pathogens, including strains resistant to existing antibiotic classes.[1][2]

Developed by GlaxoSmithKline, gepotidacin (brand name Blujepa) has been approved for the

treatment of uncomplicated urinary tract infections (uUTI) and uncomplicated urogenital

gonorrhea.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics

(PK) and pharmacodynamics (PD) of gepotidacin, compiling data from key preclinical and

clinical studies.

Pharmacokinetics
Gepotidacin is administered orally and is rapidly absorbed.[1][5] Its pharmacokinetic profile has

been characterized in healthy adults, adolescents, and populations with renal or hepatic

impairment.

Absorption and Distribution
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Following oral administration, gepotidacin reaches peak plasma concentrations (Tmax) in

approximately 1.0 to 4.0 hours.[5][6] Systemic exposure, as measured by maximum

concentration (Cmax) and area under the concentration-time curve (AUC), increases

proportionally with the dose.[1][5] A moderate-fat meal does not significantly affect its

absorption.[1][5]

Gepotidacin has a mean steady-state volume of distribution (Vss) of 172.9 liters, indicating

extensive distribution into tissues.[1] Plasma protein binding is low to moderate, ranging from

25% to 41%.[1]

Metabolism and Excretion
The primary metabolic pathway for gepotidacin is through the cytochrome P450 3A4 (CYP3A4)

enzyme system.[1] A minor metabolite, M4, accounts for approximately 11% of the circulating

drug.[1]

Excretion occurs through both fecal and urinary routes. Approximately 52% of the administered

dose is excreted in the feces (with 30% as unchanged drug) and about 31% in the urine (with

20% as unchanged drug).[1] The terminal elimination half-life is approximately 9.3 hours.[1]

Drug-Drug Interactions
Coadministration of gepotidacin with strong inhibitors of CYP3A4 can increase its exposure,

while strong inducers of CYP3A4 can decrease it.[1][7] A weak drug-drug interaction was

observed with the potent CYP3A4 inhibitor itraconazole, leading to a 48-50% increase in

gepotidacin AUC.[7] Conversely, coadministration with the strong CYP3A4 inducer rifampicin

resulted in a clinically significant 52% decrease in gepotidacin plasma AUC.[7] Gepotidacin has

also shown the potential to inhibit certain drug transporters in vitro.[1] It demonstrated weak

CYP3A4 inhibition with midazolam (less than a 2-fold increase in AUC).[7] While not a

significant perpetrator of P-glycoprotein (P-gp) inhibition, it did increase the maximum plasma

concentration of digoxin by 53%.[7]

Pharmacokinetic Parameters in Different Populations
Pharmacokinetic parameters have been evaluated in various populations, with key findings

summarized in the tables below.
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Table 1: Single-Dose Pharmacokinetic Parameters of Gepotidacin in Healthy Adults

Dose
Cmax
(ng/mL)

AUC0-∞
(ng·h/mL)

Tmax (h) t1/2 (h) Reference

1500 mg 4200
22800

(AUC0-12)
2.0 9.3 [1]

100-3000 mg

Dose-

proportional

increase

Dose-

proportional

increase

1.0 - 4.0 5.97 - 19.2 [5][6]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Gepotidacin in Healthy Adults

Dose
Regimen

Cmax,ss
(ng/mL)

AUC0-12,ss
(ng·h/mL)

Trough,ss
(ng/mL)

Accumulati
on Ratio

Reference

1500 mg

q12h
4200 22800 Not Reported ~1.4 [1][8]

Table 3: Pharmacokinetic Parameters of Gepotidacin in Special Populations
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Population Key Findings Reference

Adolescents

Single-dose mean Cmax was

~27% higher than in adults,

with comparable AUC. After

two doses, mean Cmax was

similar to adults, but mean

AUC was ~35% higher.

[9]

Renal Impairment

Gepotidacin exposure

increases with the severity of

renal impairment.

[1]

Hepatic Impairment

The mean fraction of

gepotidacin dose excreted in

urine increased with the

severity of hepatic impairment.

[10]

Pharmacodynamics
The pharmacodynamic profile of gepotidacin has been characterized through in vitro

susceptibility testing and in vivo infection models. The primary pharmacodynamic index

associated with efficacy is the ratio of the free drug area under the concentration-time curve to

the minimum inhibitory concentration (fAUC/MIC).

Mechanism of Action
Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II

topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] It binds to the GyrA subunit of

DNA gyrase and the ParC subunit of topoisomerase IV, preventing them from carrying out their

functions in DNA replication, transcription, and cell division.[1] This dual-targeting mechanism is

well-balanced and distinct from that of fluoroquinolones, which also target these enzymes but

at different sites.[2][8] This novel binding mode allows gepotidacin to be effective against many

fluoroquinolone-resistant strains.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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